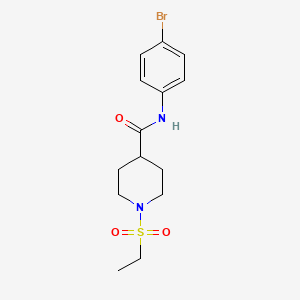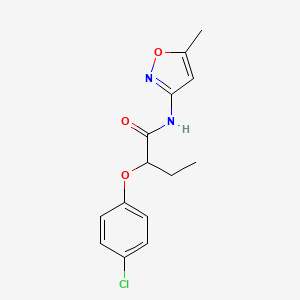
N-(4-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as BCT-197, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
BCT-197 targets the STAT3 pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and migration. STAT3 is activated by various cytokines and growth factors, and its activation has been implicated in the development and progression of various diseases, including cancer and inflammatory diseases.
BCT-197 inhibits the activation of STAT3 by binding to its SH2 domain, which prevents the recruitment of STAT3 to the receptor and its subsequent activation. This inhibition leads to the suppression of downstream signaling pathways, including the JAK/STAT and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
BCT-197 has been shown to have various biochemical and physiological effects. In cancer cells, BCT-197 can induce apoptosis and inhibit tumor growth by targeting the STAT3 pathway. Inflammatory diseases, BCT-197 can reduce inflammation and improve disease symptoms by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BCT-197 is its high potency and selectivity for the STAT3 pathway. This makes it an ideal tool for studying the role of this pathway in various cellular processes and diseases. However, one of the limitations of BCT-197 is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BCT-197. One potential direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the role of the STAT3 pathway in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the combination of BCT-197 with other therapies, such as chemotherapy and immunotherapy, may enhance its efficacy in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
BCT-197 has been extensively studied for its potential in various scientific research applications. One of the most promising applications of BCT-197 is in the field of cancer research. Studies have shown that BCT-197 can inhibit the growth of cancer cells by targeting the STAT3 pathway. The STAT3 pathway plays a crucial role in cancer cell survival, proliferation, and migration. Inhibition of this pathway by BCT-197 can lead to the induction of apoptosis and the suppression of tumor growth.
Another potential application of BCT-197 is in the treatment of inflammatory diseases. Studies have shown that BCT-197 can inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-17, by targeting the STAT3 pathway. This inhibition can lead to a reduction in inflammation and an improvement in disease symptoms.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMHCTDUMLCHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4729366.png)

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4729393.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4-(phenylsulfonyl)-2-piperazinone](/img/structure/B4729398.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4729401.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729403.png)

![4-[(allylamino)sulfonyl]-N-(2-cyanophenyl)benzamide](/img/structure/B4729411.png)
![3-(2,3-dimethylphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4729421.png)
![methyl 4-{[({5-[(benzoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4729432.png)
![2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4729434.png)
![4-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4729442.png)
![2-[(4-methylphenoxy)methyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4729466.png)
